molecular formula C14H17F3N2O3 B14859156 Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate

Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate

Cat. No.: B14859156
M. Wt: 318.29 g/mol
InChI Key: KVQSMRRMCQTHEI-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate is a chemical compound with the molecular formula C14H17F3N2O3 and a molecular weight of 318.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

tert-butyl N-[2-[4-formyl-6-(trifluoromethyl)pyridin-2-yl]ethyl]carbamate

InChI

InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-5-4-10-6-9(8-20)7-11(19-10)14(15,16)17/h6-8H,4-5H2,1-3H3,(H,18,21)

InChI Key

KVQSMRRMCQTHEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction. Industrial production methods may involve optimized conditions to improve yield and purity, such as the use of specific catalysts and reaction conditions .

Chemical Reactions Analysis

Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate can be compared with similar compounds such as:

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